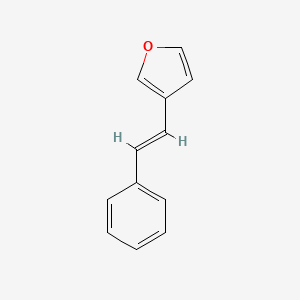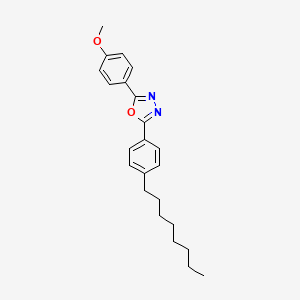
2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methoxybenzohydrazide with 4-octylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Scientific Research Applications
2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its semiconducting properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s photophysical properties are attributed to its ability to absorb and emit light, making it useful in fluorescence-based applications.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the octyl group, resulting in different solubility and electronic properties.
2-(4-Chlorophenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole:
2-(4-Methylphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole: The presence of a methyl group can affect its chemical and physical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct photophysical and electronic properties, making it valuable for various applications.
Properties
CAS No. |
821782-01-8 |
|---|---|
Molecular Formula |
C23H28N2O2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-(4-octylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C23H28N2O2/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-24-25-23(27-22)20-14-16-21(26-2)17-15-20/h10-17H,3-9H2,1-2H3 |
InChI Key |
NWGAXAWPOZDOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907269.png)
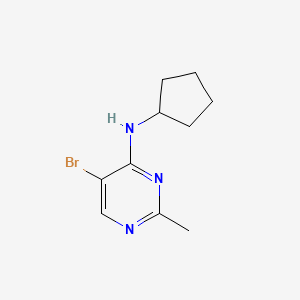
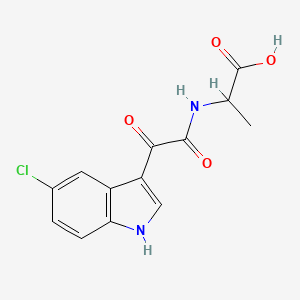

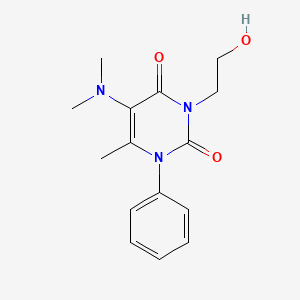

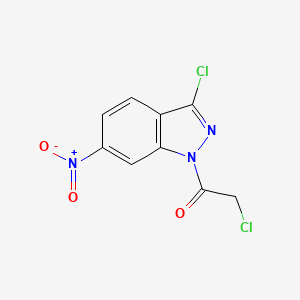
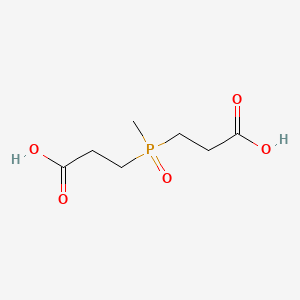
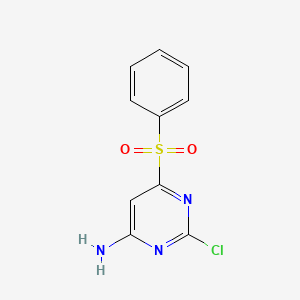
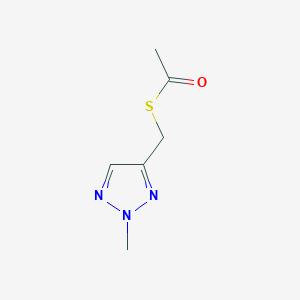
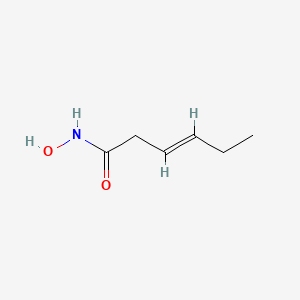
![2-Amino-5-(3-{[4-(4-chloro-3-oxobutyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B12907324.png)
![3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907336.png)
